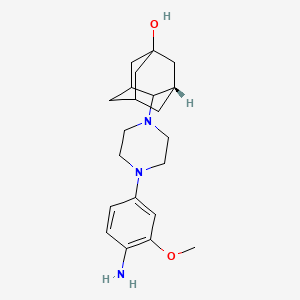
trans-4-(4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)adamantan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-4-(4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)adamantan-1-ol: is a complex organic compound that features a piperazine ring, an adamantane core, and an amino-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)adamantan-1-ol typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the Amino-Methoxyphenyl Group: This step involves the reaction of the piperazine derivative with 4-amino-3-methoxyphenyl compounds under basic conditions.
Incorporation of the Adamantane Core: The final step involves the attachment of the adamantane core to the piperazine derivative through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino-methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the piperazine ring or the amino group, resulting in the formation of secondary amines or reduced piperazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the adamantane core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines are used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary amines and reduced piperazine derivatives.
Substitution: Substituted adamantane derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural properties.
Materials Science: It can be incorporated into polymer matrices to enhance mechanical and thermal properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in neurotransmitter regulation.
Receptor Binding: It can bind to various receptors in the central nervous system, making it a candidate for neurological research.
Medicine:
Drug Development: The compound is being explored for its potential as a therapeutic agent for neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
Antimicrobial Activity: It has shown promise as an antimicrobial agent against various bacterial and fungal strains.
Industry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.
作用機序
The mechanism of action of trans-4-(4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)adamantan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
類似化合物との比較
4-(4-Amino-3-methoxyphenyl)piperazine: This compound shares the piperazine and amino-methoxyphenyl groups but lacks the adamantane core.
Adamantan-1-ol: This compound features the adamantane core but lacks the piperazine and amino-methoxyphenyl groups.
Uniqueness:
Structural Complexity: The combination of the piperazine ring, adamantane core, and amino-methoxyphenyl group makes trans-4-(4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)adamantan-1-ol unique in terms of structural complexity.
特性
分子式 |
C21H31N3O2 |
|---|---|
分子量 |
357.5 g/mol |
IUPAC名 |
(3S)-4-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]adamantan-1-ol |
InChI |
InChI=1S/C21H31N3O2/c1-26-19-10-17(2-3-18(19)22)23-4-6-24(7-5-23)20-15-8-14-9-16(20)13-21(25,11-14)12-15/h2-3,10,14-16,20,25H,4-9,11-13,22H2,1H3/t14?,15-,16?,20?,21?/m0/s1 |
InChIキー |
GDSOTCABMWLRTH-KTYIJJEDSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)N2CCN(CC2)C3[C@H]4CC5CC3CC(C4)(C5)O)N |
正規SMILES |
COC1=C(C=CC(=C1)N2CCN(CC2)C3C4CC5CC3CC(C5)(C4)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


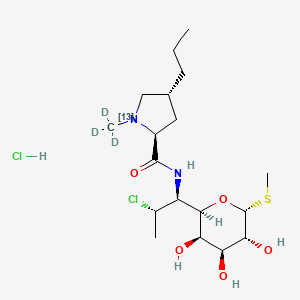
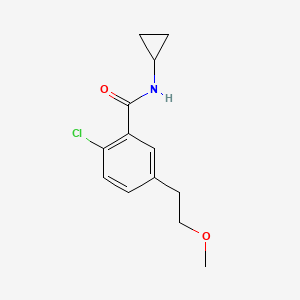
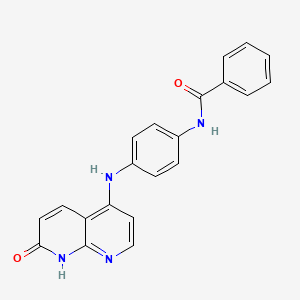
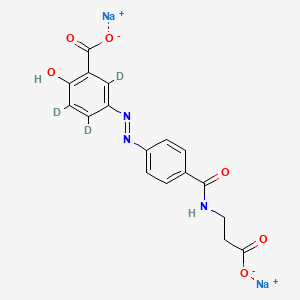
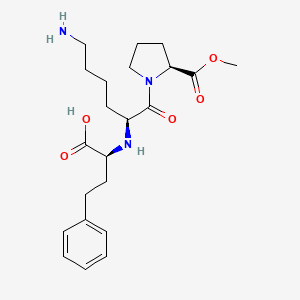
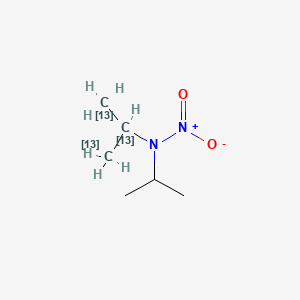
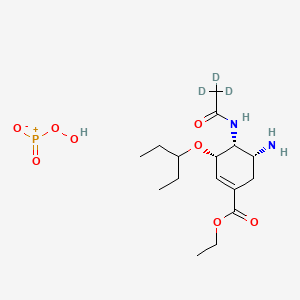
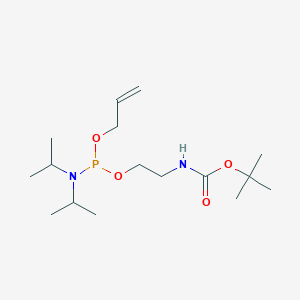

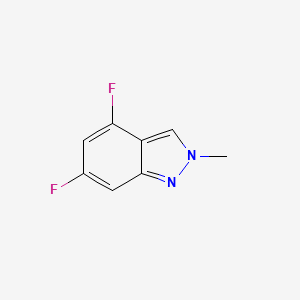
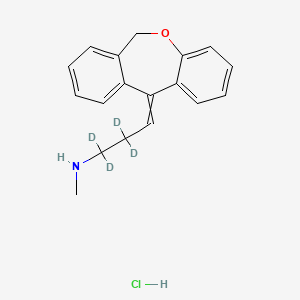
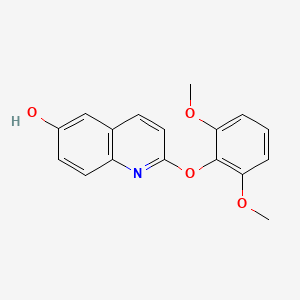

![(aS)-2-Chloro-a-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol](/img/structure/B13847031.png)
